Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Description

BenchChem offers high-quality Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDOBJGGCDISD-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of Benzyl 2-Azido-2-deoxy-α-D-galactopyranoside

[1]

Strategic Analysis & Retrosynthesis

To achieve the target α-anomer with the galacto-configuration at C4 and an azide at C2, we must navigate two primary stereochemical challenges:

-

C2 Selectivity: Differentiating between galacto (axial C4-OH) and gluco (equatorial C4-OH) configurations during the introduction of the azide.[1][2]

-

Anomeric (C1) Selectivity: Ensuring the formation of the 1,2-cis (alpha) glycosidic bond in the absence of a participating group at C2 (the azide group is non-participating).[2]

The Pathway: We utilize the radical oxidation of 3,4,6-Tri-O-acetyl-D-galactal using Ceric Ammonium Nitrate (CAN) and Sodium Azide.[1] This reaction is regioselective for C2 but produces a mixture of C2-epimers (galacto/gluco) and anomeric nitrates.[1][2] Following purification, the galacto-nitrate is converted to a glycosyl bromide, which serves as a highly reactive donor for the alpha-selective glycosylation of benzyl alcohol.[1]

Workflow Visualization

Caption: Step-wise synthetic workflow from D-galactal to the target benzyl glycoside via the Lemieux azidonitration route.

Experimental Protocol

Safety Critical Warning

-

Sodium Azide (NaN₃): Highly toxic and can form explosive metal azides.[1][2] Do not use chlorinated solvents (DCM) with NaN₃ if possible, or exercise extreme caution to avoid formation of diazidomethane.[1][2]

-

CAN (Ceric Ammonium Nitrate): Strong oxidizer.[2] Reactions can be vigorous.[2]

Step 1: Azidonitration of Tri-O-acetyl-D-galactal

This step introduces the nitrogen at C2 and an activating nitrate group at C1.[1]

-

Reagents: 3,4,6-Tri-O-acetyl-D-galactal (1.0 eq), NaN₃ (1.5 eq), CAN (3.0 eq).[1][2]

-

Procedure:

-

Dissolve tri-O-acetyl-D-galactal in MeCN at -20°C under inert atmosphere (N₂).

-

Add CAN dropwise (as a solution in MeCN) or portion-wise as a solid to control the exotherm.[2] The reaction mixture will turn dark brown/orange.[2]

-

Stir at -15°C to -10°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1][2]

-

Workup: Dilute with cold diethyl ether. Wash with ice-cold water (x2) to remove cerium salts.[1][2] Dry organic layer over Na₂SO₄ and concentrate.[2][3][4][6][7]

-

Purification (CRITICAL): The crude contains a mixture of galacto-nitrate (major), gluco-nitrate (minor), and 1-acetamido byproducts.[1][2] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]

-

Step 2: Conversion to Glycosyl Bromide

The nitrate is a good leaving group but the bromide is a superior donor for controlled alpha-glycosylation.

-

Reagents: Pure 2-Azido-galactosyl nitrate (from Step 1), LiBr (5.0 eq).

-

Procedure:

-

Dissolve the nitrate in anhydrous MeCN.[2]

-

Add LiBr and stir at room temperature for 2–4 hours.

-

Workup: Dilute with CH₂Cl₂, wash with cold water and brine. Dry over MgSO₄.[1][2]

-

Concentrate at low temperature (<30°C) to avoid thermal decomposition.[1][2] The resulting 2-Azido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl bromide is unstable and should be used immediately.[1]

-

Step 3: Glycosylation with Benzyl Alcohol

This is the stereodefining step.[2] Since the C2-azido group is non-participating (unlike an acetamido group), it does not form an oxazoline intermediate.[1][2] Therefore, we rely on the anomeric effect to drive the formation of the alpha-anomer.

-

Reagents: Glycosyl bromide (1.0 eq), Benzyl Alcohol (BnOH, 2.0 eq), Silver Carbonate (Ag₂CO₃, 1.5 eq) or Silver Perchlorate (AgClO₄).[1][2]

-

Solvent: Dichloromethane (DCM) or Toluene (Non-polar solvents favor alpha-anomer).[1][2]

-

Procedure:

-

Place Ag₂CO₃ and activated molecular sieves (4Å) in a flask under N₂.

-

Add a solution of Benzyl Alcohol in anhydrous DCM.

-

Cool to -20°C (Lower temperatures improve alpha/beta ratio).

-

Add the Glycosyl Bromide (dissolved in minimal DCM) dropwise.

-

Allow to warm slowly to 0°C over 4 hours. Protect from light (silver salts are photosensitive).[2]

-

Workup: Filter through Celite to remove silver salts. Wash filtrate with NaHCO₃ and water.[2]

-

Purification: Flash chromatography (Hexane/EtOAc 4:1). Isolate the major alpha-anomer.[2]

-

Step 4: Global Deacetylation (Zemplén)

To obtain the final "Benzyl 2-azido-2-deoxy-α-D-galactopyranoside" with free hydroxyls.[1]

Data & Validation

Quantitative Summary

| Step | Reaction | Typical Yield | Key Selectivity Factor |

| 1 | Azidonitration | 50-60% (Galacto) | Radical kinetics favor galacto over gluco. |

| 2 | Bromination | 85-95% | Stereospecific inversion/substitution. |

| 3 | Glycosylation | 70-80% | Anomeric effect (Alpha favored in DCM/Toluene).[1][2] |

| 4 | Deprotection | >95% | Quantitative.[1][2] |

NMR Validation Criteria

To validate the structure, specifically the α-anomeric configuration and galacto-isomerism , use the following ¹H NMR (400 MHz, D₂O or CDCl₃) diagnostic signals:

-

H-1 (Anomeric Proton):

-

H-2 (Azido-methine):

-

H-4 (Galacto-marker):

Troubleshooting & Expert Tips

-

Emulsions during Azidonitration Workup: The cerium salts can form stubborn emulsions.[2] Use a wide separatory funnel and wash thoroughly with water.[2] Filtering the biphasic mixture through a Celite pad before separation can break the emulsion.

-

Anomeric Selectivity: If the β-anomer content is too high in Step 3, switch the solvent to pure Toluene or Ether and lower the temperature to -40°C. Avoid acetonitrile in the glycosylation step as it favors the β-anomer via a nitrile effect.

-

Stability of the Bromide: The 2-azido-galactosyl bromide hydrolyzes rapidly in moist air. Prepare it fresh and use it immediately. Do not store it.

References

-

Lemieux, R. U., & Ratcliffe, R. M. (1979).[2][3] The azidonitration of tri-O-acetyl-D-galactal.[1][8][9][10] Canadian Journal of Chemistry, 57(10), 1244–1251.[2] Link[1][2]

-

Broddefalk, J., Nilsson, U., & Kihlberg, J. (1994).[2] An Improved Synthesis of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl Bromide. Journal of Carbohydrate Chemistry, 13(1), 129–132.[2] Link[1][2]

-

Zhang, Q., et al. (2023).[1][2][11] Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation.[1][12][13] CCS Chemistry.[1][2][11] Link[1][2]

-

Ferrari, B., & Pavia, A. A. (1980).[2] The synthesis of 2-azido-2-deoxy-α- and β-D-galactopyranosyl halides.[1][8][9][10] Carbohydrate Research, 79(1), C1-C7.[1][2]

-

Grundler, G., & Schmidt, R. R. (1984).[2] Glycosyl imidates.[1][2][14] 13. Synthesis of 2-azido-2-deoxy-D-galactopyranosyl glycosides. Liebigs Annalen der Chemie, 1984(11), 1826-1847.[1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. ≥98% (TLC), solid, O-linked glycosylation inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. diva-portal.org [diva-portal.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. The azidonitration of tri-<i>O</i>-acetyl-<scp>D</scp>-galactal | CiNii Research [cir.nii.ac.jp]

- 11. escholarship.org [escholarship.org]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of 2-Azido-2-deoxy-galactosides: A Technical Guide

Executive Summary

The stereoselective synthesis of 2-azido-2-deoxy-galactosides is a cornerstone in the construction of mucin-type O-glycans, specifically the Tn antigen (GalNAc-α-Ser/Thr) and blood group A determinants. The critical synthetic challenge lies in the non-participating nature of the C2-azido group . Unlike C2-acetamido groups (GalNAc), which form oxazolines to enforce 1,2-trans (

This guide provides a rigorous, mechanistic approach to controlling this stereochemistry, detailing the synthesis of the donor, solvent-controlled glycosylation pathways, and validated protocols for both

Mechanistic Foundations

The "Non-Participating" Advantage

In GalNAc synthesis, the native

- -Selectivity: Driven by the Anomeric Effect .[1] In non-coordinating solvents (DCM, Toluene), the thermodynamic preference for the axial bond dominates.

-

-Selectivity: Achieved via the Nitrile Effect . Solvents like acetonitrile (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Mechanistic Pathway Diagram

Figure 1: Divergent mechanistic pathways controlled by solvent participation. The non-participating azide allows access to the thermodynamic

Strategic Route: Donor Synthesis

The most robust entry into 2-azido-galactosides is the Lemieux Azidonitration or the modern Azidochlorination . These methods install the nitrogen at C2 and activate C1 simultaneously.

Protocol: Azidonitration of Tri-O-acetyl-D-galactal

Based on the classic Lemieux & Ratcliffe method (Can. J. Chem. 1979).[2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve tri-O-acetyl-D-galactal (1.0 equiv) in dry acetonitrile (0.1 M) under inert atmosphere (

). -

Addition: Cool to -20°C. Add

(1.5 equiv) followed by the dropwise addition of CAN (3.0 equiv) dissolved in minimal acetonitrile. -

Reaction: Stir at -15°C to -20°C. The reaction proceeds via a radical mechanism involving the azide radical adding to C2, followed by oxidation and nitrate trapping at C1.

-

Workup: Quench with ice water. Extract with Ethyl Acetate.[5] Wash with water and brine.[5]

-

Product: The result is a mixture of anomeric nitrates (2-azido-2-deoxy-1-O-nitro-D-galactopyranose).

-

Activation: The nitrate is typically hydrolyzed to the hemiacetal (using thiourea or NaNO2/water) and then converted to the Trichloroacetimidate (using

, DBU) for optimal glycosylation performance.

Stereocontrolled Glycosylation Protocols

Protocol A: -Selective Synthesis (The Tn Antigen Route)

This protocol utilizes the thermodynamic anomeric effect.

Materials:

-

Donor: 2-Azido-3,4,6-tri-O-acetyl-D-galactopyranosyl trichloroacetimidate.

-

Acceptor: Serine/Threonine derivative (for Tn antigen) or carbohydrate alcohol.

-

Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[9]

-

Solvent: Dichloromethane (DCM) or Toluene (Strictly anhydrous).

Procedure:

-

Drying: Co-evaporate Donor (1.2 equiv) and Acceptor (1.0 equiv) with dry toluene (3x) to remove trace water.

-

Solvation: Dissolve in dry DCM (0.05 M concentration). Add activated molecular sieves (4Å). Stir for 30 min at room temperature.

-

Activation: Cool the mixture to -40°C . (Note: Too low, e.g., -78°C, may reduce

-selectivity by freezing out kinetic conformers; -40°C to -20°C is optimal for thermodynamic equilibration). -

Promoter Addition: Add TMSOTf (0.1 equiv) dropwise.

-

Monitoring: Monitor by TLC. The reaction is usually fast (< 1 hour).

-

Quench: Add

(Triethylamine) to neutralize. -

Outcome: Expect

:

Protocol B: -Selective Synthesis (The Nitrile Effect)

This protocol forces inversion via solvent participation.

Materials:

-

Donor: Same as above (or Thioglycoside).

-

Solvent: Acetonitrile (

) - Critical. -

Promoter: TMSOTf or NIS/TfOH (if using thioglycoside).

Procedure:

-

Setup: Prepare Donor and Acceptor as above, but dissolve in Acetonitrile at -40°C.

-

Mechanism: Upon activation, the nitrile nitrogen attacks the anomeric center from the axial (

) face, forming a transient nitrilium ion. -

Displacement: The acceptor attacks from the equatorial (

) face to displace the nitrilium species. -

Outcome: Expect

:

Data Summary: Optimization Parameters

| Parameter | Condition for | Condition for | Mechanistic Rationale |

| Solvent | DCM, Toluene, Ether | Acetonitrile, Propionitrile | Ether/DCM are non-participating; Nitriles form |

| Temperature | -20°C to 0°C | -40°C to -78°C | Higher temps favor thermodynamic ( |

| Protecting Groups | 4,6-O-Benzylidene or Acetyl | 3,4,6-Tri-O-acetyl | Remote participation of 4-O-acyl can stabilize positive charge, sometimes aiding |

| Leaving Group | Trichloroacetimidate, Bromide | Thioglycoside, Imidate | Bromides (with halide ion catalysis) strongly favor |

Workflow Visualization

Figure 2: Complete synthetic workflow from Galactal to Tn Antigen precursor.

References

-

Lemieux, R. U., & Ratcliffe, R. M. (1979).[5] The azidonitration of tri-O-acetyl-D-galactal.[2][3][4][10] Canadian Journal of Chemistry, 57(10), 1244-1251.[2] Link

-

Schmidt, R. R., & Kinzy, W. (1994). Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123. Link

-

Zhang, Q., et al. (2023).[11] Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation.[11][12][13] CCS Chemistry, 5(12), 2799-2807.[11][12] Link[12]

-

Mong, K. K. T., et al. (2017).[7] Solvent Effect on Glycosylation. National Yang Ming Chiao Tung University Academic Hub. Link

-

Demchenko, A. V. (2003). 1,2-cis O-Glycosylation: Methods, Strategies, Principles. Current Organic Chemistry, 7(1), 35-79. Link

Sources

- 1. Glycoword / Glycotechnology-A03 [glycoforum.gr.jp]

- 2. The azidonitration of tri-<i>O</i>-acetyl-<scp>D</scp>-galactal | CiNii Research [cir.nii.ac.jp]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. mdpi.com [mdpi.com]

- 9. Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SE450124B - PROCEDURE FOR THE PREPARATION OF O-ACETYL (BENZOYL) -2-AZIDO-2-DEOXY-GLYCOSYL NITRATES AND THEIR USE FOR THE PREPARATION OF CORRESPONDING GLYCOSYL HALOGENIDES RESP Glycosides AND Glycosides - Google Patents [patents.google.com]

- 11. escholarship.org [escholarship.org]

- 12. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Abstract

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is a pivotal carbohydrate building block in modern chemical biology and drug development. Its structure uniquely combines three key features: a stereodefined galactopyranoside core, an anomeric benzyl group for protection or subsequent manipulation, and a C-2 azido moiety. This azido group serves a dual purpose: it acts as a non-participating group to direct the stereoselective synthesis of challenging 1,2-cis glycosidic linkages, and it functions as a versatile bioorthogonal handle for "click chemistry." This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling. It further details its application in bioconjugation, serving as a foundational tool for researchers developing targeted therapeutics, advanced diagnostics, and novel biomaterials.

Introduction: The Strategic Importance of a C-2 Azido Sugar

In the field of glycoscience, the synthesis of complex oligosaccharides with precise stereochemistry is a formidable challenge. The functionality at the C-2 position of a glycosyl donor profoundly influences the stereochemical outcome of a glycosylation reaction. While acyl groups like acetamido can "participate" to form 1,2-trans linkages reliably, the construction of 1,2-cis linkages (e.g., α-galactosides) requires a non-participating group at C-2.[1]

The 2-azido group is an exemplary non-participating functionality.[2][3] It is relatively small, electronically withdrawing, and does not form an intermediate dioxolenium ion, thus favoring the formation of the thermodynamically more stable α-glycoside in many galactosyl donors. Beyond its role in stereocontrol, the azide group is a cornerstone of bioorthogonal chemistry.[4] It is chemically inert to most biological functional groups but reacts with extraordinary specificity with alkynes or strained cyclooctynes.[5][6] This allows for the precise chemical ligation of this sugar moiety onto proteins, lipids, or surfaces in complex biological environments. Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is therefore not merely a protected monosaccharide, but a strategic tool for advanced glycochemical synthesis and bioconjugation.

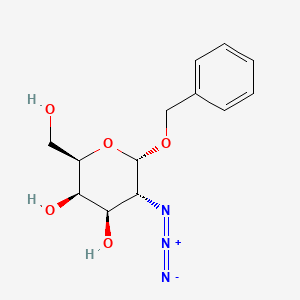

Structural and Physicochemical Properties

The core structure consists of a galactopyranose ring with an azide (-N₃) group at the C-2 position, replacing the natural hydroxyl or acetamido group. The anomeric (C-1) position is protected with a benzyl group in an alpha (α) configuration.

Caption: Chair conformation of the topic molecule.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₄ | Calculated |

| Molecular Weight | 295.30 g/mol | Calculated |

| Appearance | Typically a white to off-white solid | General observation for similar compounds |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Inferred from related structures and reaction solvents |

| Storage Temperature | -20°C, protected from light and shock |[7][8] |

Synthesis and Stereocontrol

The synthesis of 2-azido-2-deoxy sugars is a well-established area of carbohydrate chemistry. A common and efficient method involves the diazotransfer reaction on a corresponding amino sugar.[9] This reaction converts a primary amine to an azide with high efficiency, often using a reagent like triflyl azide (TfN₃) or, more recently, fluorosulfuryl azide (FSO₂N₃) with a copper catalyst, which can achieve quantitative conversion in minutes.[9]

Alternatively, synthesis can proceed from a glycal (a cyclic enol ether derivative of a sugar). Azidonitration of tri-O-acetyl-D-galactal, for instance, can introduce an azide at C-2 and a nitrate at C-1, which can then be manipulated to install the desired anomeric benzyl group.[3]

Caption: A generalized synthetic pathway.

Critical Safety and Handling Protocols for an Organic Azide

Organic azides are high-energy compounds that demand rigorous safety protocols. Both organic and inorganic azides can be sensitive to heat, light, friction, and shock, with the potential for explosive decomposition.[8][10]

4.1. Stability Assessment

The stability of an organic azide can be estimated using two guiding principles:

-

Carbon to Nitrogen Ratio (C/N): The ratio of carbon atoms to nitrogen atoms should ideally be greater than or equal to 3.[5][11] For Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside (C₁₃H₁₇N₃O₄), the C/N ratio is 13/3 ≈ 4.33. This value is well above the cautionary threshold, indicating that the compound, when handled properly in small quantities, has a relatively low risk of spontaneous decomposition.

-

Rule of Six: This rule suggests there should be at least six "heavy" atoms (like carbon) for every energetic functional group (like an azide).[10] In this molecule, there are 13 carbon atoms and 4 oxygen atoms for one azide group, totaling 17 heavy atoms. This significantly exceeds the minimum of six, suggesting sufficient "dilution" of the energetic group within the molecular structure to render it relatively safe for laboratory work.[10]

Table 2: Mandatory Handling Procedures

| Precaution | Rationale | References |

|---|---|---|

| Use Non-Metal Utensils | Avoid using metal spatulas or needles. Friction or reaction with metals (especially copper, brass, lead) can form highly explosive heavy metal azides.[10][11] | [10][11] |

| Avoid Halogenated Solvents | Never use solvents like dichloromethane or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.[7][11] | [7][11] |

| Work in a Fume Hood | Always handle azides in a chemical fume hood and use a blast shield for reactions of unknown stability or when working on a larger scale.[8][11] | [8][11] |

| Avoid Ground Glass Joints | Do not expose organic azides to ground glass joints, which can cause explosive decomposition due to friction.[7][8] | [7][8] |

| Do Not Concentrate to Dryness | Avoid concentrating azide-containing solutions to dryness via rotary evaporation.[7] If isolation is necessary, do so by precipitation or crystallization. | [7] |

| Store Properly | Store below room temperature (-20°C is common), in amber containers to protect from light, and away from acids, heat sources, and incompatible materials.[7][8] | [7][8] |

| Quench Before Disposal | Before disposal, organic azides should be converted to a more stable derivative, such as an amine via reduction.[10] |[10] |

Core Reactivity and Mechanistic Insights

5.1. The Azide Group: A Gateway to Bioconjugation via "Click Chemistry"

The primary utility of the azide group is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[12] This reaction forms a stable triazole ring, covalently linking the sugar to any molecule bearing a terminal alkyne.

The reaction is highly efficient and specific, proceeding under mild, often aqueous, conditions.[6] The catalyst, Cu(I), is typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[12] A stabilizing ligand, such as THPTA or TBTA, is crucial to prevent copper-mediated side reactions and improve reaction kinetics.[12]

Caption: Simplified catalytic cycle of CuAAC.

For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred alternative.[13] This copper-free click reaction uses a strained cyclooctyne (e.g., DBCO or BCN) whose ring strain is released upon reaction with an azide, driving the reaction forward without a catalyst.[13]

5.2. The C-2 Azido Group: A Tool for Stereocontrol

In glycosylation chemistry, a participating group at C-2 (like an N-acetyl group) will attack the transient oxacarbenium ion formed at the anomeric center, creating a stable bicyclic intermediate. The alcohol acceptor can then only attack from the side opposite to this ring, leading exclusively to a 1,2-trans product.

The C-2 azide is non-participating. It does not form this intermediate. Therefore, the alcohol acceptor can attack the anomeric center from either face. In the galacto-series, attack from the "top" face to form the alpha-linkage (a 1,2-cis product) is often favored due to the anomeric effect, where the axial position is electronically stabilized. This makes 2-azido donors invaluable for synthesizing oligosaccharides containing challenging α-GalNAc linkages after reduction of the azide.[1][2]

Applications in Research and Drug Development

The unique properties of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside make it a versatile tool for the scientific community.

-

Bioconjugation: It is a fundamental building block for attaching carbohydrates to other molecules. This is critical in creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy.[14][15] Glycans on cell surfaces are often excellent targets for such therapies.

-

PROTAC Development: In the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule can be part of the linker connecting a target-binding ligand and an E3 ligase ligand.[13]

-

Metabolic Labeling: While peracetylated azido sugars are more common for cell feeding experiments, this building block is used to synthesize the probes and standards for such studies.[4]

-

Complex Oligosaccharide Synthesis: It serves as a key glycosyl donor for the assembly of biologically important glycans found on cell surfaces, which are involved in cell recognition, signaling, and pathogenesis.

Caption: General workflow for bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-containing sugar to an alkyne-modified biomolecule in an aqueous buffer.

Materials:

-

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside (Azide component)

-

Alkyne-modified biomolecule (e.g., protein, oligo)

-

THPTA Stock (200 mM): Tris(3-hydroxypropyltriazolylmethyl)amine in water.

-

CuSO₄ Stock (100 mM): Copper(II) sulfate in water.

-

Sodium Ascorbate Stock (300 mM): Freshly prepared in water.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

DMSO (for dissolving the sugar if needed).

Procedure:

-

Reactant Preparation:

-

Dissolve the Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside in a minimal amount of DMSO to create a concentrated stock (e.g., 10 mM).

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).

-

-

Catalyst Premix:

-

In a separate microcentrifuge tube, mix the THPTA ligand and CuSO₄ solution. A common ratio is 2-5 equivalents of ligand to copper. For example, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄.[12]

-

Vortex briefly and let it stand for 2-3 minutes to allow the complex to form.

-

-

Reaction Assembly:

-

To your alkyne-modified biomolecule solution, add the azido-sugar stock solution. A 4-10 fold molar excess of the sugar over the biomolecule is typical.

-

Add the premixed THPTA/CuSO₄ catalyst solution to the reaction mixture.

-

Vortex gently to mix.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be significantly higher than the copper.

-

Vortex gently. Protect the reaction from light (wrap the tube in foil).

-

Incubate at room temperature for 30-60 minutes. Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Once the reaction is complete, purify the resulting glycoconjugate to remove excess reagents. Methods include dialysis, size-exclusion chromatography (SEC), or affinity chromatography, depending on the nature of the biomolecule.

-

Characterization Data

Full characterization relies on a combination of spectroscopic techniques.

Table 3: Expected NMR Spectral Features

| Nucleus | Atom(s) | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H NMR | H-1 (Anomeric) | ~4.9 - 5.1 (d) | The alpha anomeric proton is typically downfield and appears as a doublet. |

| H-2 | ~3.9 - 4.1 | The proton on the carbon bearing the azide group. | |

| -CH₂- (Benzyl) | ~4.5 - 4.8 (two d) | Diastereotopic protons of the benzyl methylene group. | |

| Aromatic (Benzyl) | ~7.2 - 7.4 (m) | Protons of the phenyl ring. | |

| ¹³C NMR | C-1 (Anomeric) | ~98 - 102 | Typical range for an alpha-anomeric carbon in a glycoside. |

| | C-2 | ~60 - 65 | The carbon attached to the electron-withdrawing azide group is shifted upfield compared to an oxygenated carbon. |

-

Mass Spectrometry (MS): ESI-MS would confirm the molecular weight of the compound (Expected [M+Na]⁺ ≈ 318.11 g/mol ).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2100-2150 cm⁻¹, which is characteristic of the azide (N≡N) stretching vibration.

Conclusion

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is a powerful and versatile molecule for chemical biologists, medicinal chemists, and materials scientists. Its design provides a solution for stereocontrolled synthesis of α-glycosides while simultaneously embedding a bioorthogonal handle for subsequent conjugation. Understanding its chemical properties, reactivity, and especially the stringent safety protocols required for its use, enables researchers to leverage this building block to its full potential in creating sophisticated molecular constructs for therapy, diagnostics, and fundamental research.

References

-

University of Pittsburgh. (2013). Safe Handling of Azides. safety.pitt.edu.

-

Stanford University. Information on Azide Compounds. ehs.stanford.edu.

-

Columbia University. Azide Compounds. ehs.columbia.edu.

-

University of Victoria. (2022). Azides Safety Information. uvic.ca.

-

Luo, Q. (2018). Handling Azide Compounds - Laboratory Safety Standard Operating Procedure (SOP). case.edu.

-

Zhang, J., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. eScholarship.org.

-

BroadPharm. Click Chemistry Protocols. broadpharm.com.

-

Sigma-Aldrich. Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside. sigmaaldrich.com.

-

LGC Standards. Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside. lgcstandards.com.

-

Codée, J. D. C., et al. (2007). Stereoselective Glycosylations of 2-Azido-2-deoxy-glucosides Using Intermediate Sulfonium Ions. Organic Letters.

-

Pradenas, E., et al. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Frontiers in Immunology.

-

Pradenas, E., et al. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. PubMed.

-

Cayman Chemical. Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside. caymanchem.com.

-

Zhang, J., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. PMC.

-

Lumiprobe. Click Chemistry Labeling of Oligonucleotides and DNA. lumiprobe.com.

-

Kofsky, J. M., et al. (2021). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv.

-

PubChem. Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside. pubchem.ncbi.nlm.nih.gov.

-

van den Bos, L. J., et al. (2007). Combining Weak Affinity Chromatography, NMR Spectroscopy and Molecular Simulations in Carbohydrate-Lysozyme Interaction Studies.

-

BenchChem. The Rise of Azido Sugars: A Technical Guide to Metabolic Labeling. benchchem.com.

-

GlycoPODv2. (2021). Azidochlorination reaction of tri-O-acetyl-D-galactal. glycopod.glycoinfo.org.

-

Petitou, M., & Sinaÿ, P. (1975). [Synthesis of 2-acetamido-2-deoxy-6-0-(alpha-D-glucopyranosyl)-alpha-D-galactopyranose and its p-aminophenyl-alpha-glycoside]. PubMed.

-

Perepelov, A. V., et al. (2012). Synthesis and NMR spectroscopy of a tetrasaccharide related to the O-antigen of Shigella boydii type 9. Beilstein Journals.

-

ResearchGate. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro.

-

Interchim. Azide conjugates - for Click chemistry. interchim.fr.

-

BenchChem. Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds. benchchem.com.

-

ResearchGate. (2022). Partial ¹H-NMR spectra of benzyl azide and phenylacetylene.

-

BenchChem. Application Notes and Protocols for Benzyl-PEG4-Azido in Bioconjugation with DBCO and BCN. benchchem.com.

-

Bionordika. Bioconjugation application notes. bionordika.fi.

-

Single Use Support. (2023). Bioconjugates: Examples & Applications. singleusesupport.com.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. interchim.fr [interchim.fr]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. uvic.ca [uvic.ca]

- 9. researchgate.net [researchgate.net]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. Bioconjugation application notes [bionordika.fi]

- 15. susupport.com [susupport.com]

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside CAS number and supplier

Core Identity & Application Framework

Executive Summary

Benzyl 2-azido-2-deoxy-α-D-galactopyranoside (CAS 166907-09-1) is a specialized carbohydrate derivative serving as a critical intermediate in glycobiology and medicinal chemistry.[1][2] Unlike its widely known acetamido-analog (Benzyl-α-GalNAc), which acts as a direct competitive inhibitor of mucin-type O-glycosylation, the 2-azido variant provides a bio-orthogonal "click" handle. This functionality allows researchers to probe glycosyltransferase activity, synthesize Tn-antigen mimetics, or generate libraries of O-glycan inhibitors via Staudinger ligation or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 1: Chemical Identity & Properties

This section defines the precise chemical specifications required for procurement and validation. Note the distinction between the azido form (precursor/probe) and the acetamido form (inhibitor).

| Property | Specification |

| Chemical Name | Benzyl 2-azido-2-deoxy-α-D-galactopyranoside |

| CAS Number | 166907-09-1 |

| Molecular Formula | C₁₃H₁₇N₃O₅ |

| Molecular Weight | 295.30 g/mol |

| Appearance | White to off-white crystalline solid or syrup |

| Solubility | Soluble in MeOH, DMSO, DMF, CHCl₃; sparingly soluble in water |

| Key Functional Groups | Anomeric Benzyl ether (α-configuration), C2-Azide (masked amine/click handle) |

| Stability | Stable at -20°C; Azide group is heat-sensitive (avoid >80°C without solvent) |

Commercial Availability & Supply Chain

While the acetamido-analog is a commodity chemical, the 2-azido variant is often a "made-to-order" or catalog item from specialized carbohydrate synthesis houses.

-

Primary Suppliers: Splendid Lab, Biozol, Santa Cruz Biotechnology (verify specific catalog #), and custom synthesis via Carbosynth or SynThose.

-

Procurement Note: If the specific CAS 166907-09-1 is unavailable, researchers often purchase 3,4,6-tri-O-acetyl-D-galactal (CAS 4163-60-4) to synthesize it in-house (see Protocol below).

Part 2: Synthetic Routes & Mechanistic Insight

The synthesis of Benzyl 2-azido-2-deoxy-α-D-galactopyranoside relies on the Lemieux-Ratcliffe Azidonitration , a classic reaction that introduces both the nitrogen functionality at C2 and an activating group at C1 simultaneously.

Mechanism of Action

-

Azidonitration: The reaction of tri-O-acetyl-D-galactal with ceric ammonium nitrate (CAN) and sodium azide generates a 2-azido-1-nitrate intermediate. The radical mechanism ensures the trans addition, predominantly placing the azide at C2 in the equatorial (galacto) or axial (talo) position, though galacto is favored under specific conditions.

-

Glycosylation: The nitrate is a good leaving group. Reaction with benzyl alcohol (BnOH) in the presence of a Lewis acid (e.g., halide ion or triflate) facilitates the formation of the glycosidic bond. The α-anomer is thermodynamically favored and often stabilized by the anomeric effect.

Synthesis Pathway Diagram

Caption: Synthesis via Lemieux-Ratcliffe azidonitration followed by Schmidt glycosylation.

Part 3: Applications in Glycobiology

This molecule is a versatile tool in the "Glyco-Toolbox." Its utility stems from the C2-azide, which acts as a bio-orthogonal handle.

1. Metabolic Oligosaccharide Engineering (MOE)

Researchers use the acetylated version of this sugar to feed cells. Intracellular esterases strip the acetyl groups, and the cell incorporates the azido-sugar into mucin-type O-glycans.

-

Workflow: Feed Cells → Incorporation into Glycocalyx → React with Alkyne-Fluorophore (Click Chemistry) → Imaging.

2. Synthesis of Tn-Antigen Mimetics

The Tn antigen (GalNAc-α-O-Ser/Thr) is a hallmark of cancer cells.

-

Role: The benzyl group mimics the amino acid side chain or serves as a temporary protector. The azide is reduced to an acetamide (GalNAc) after the glycosidic bond is formed, preventing the formation of oxazolines which can complicate α-glycosylation.

3. Inhibition of O-Glycosylation

While Benzyl-α-GalNAc is the standard inhibitor, the 2-azido derivative allows for tunable inhibition. By attaching different groups to the azide via click chemistry, researchers can create libraries of inhibitors to probe the active site of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).

Application Workflow Diagram

Caption: Divergent utility of the 2-azido scaffold for inhibition or labeling.[3]

Part 4: Experimental Protocol (Synthesis & Handling)

Objective: Synthesis of Benzyl 2-azido-2-deoxy-α-D-galactopyranoside from Tri-O-acetyl-D-galactal.

Safety Warning: Azides are potentially explosive. Sodium azide (NaN₃) is highly toxic. Perform all reactions in a fume hood behind a blast shield. Do not concentrate azido-intermediates to dryness if the C/N ratio is < 3 (Rule of Thumb).

Step 1: Azidonitration

-

Reagents: Dissolve Tri-O-acetyl-D-galactal (1.0 eq) in acetonitrile (CH₃CN).

-

Addition: Cool to -20°C. Add NaN₃ (1.5 eq) and Ceric Ammonium Nitrate (CAN, 3.0 eq) slowly.

-

Reaction: Stir until TLC indicates consumption of the glycal (approx. 4-12 hours).

-

Workup: Dilute with cold ether, wash with water, dry over Na₂SO₄. Note: The product is a mixture of anomeric nitrates.

Step 2: Glycosylation

-

Setup: Dissolve the crude nitrate residue in dry dichloromethane (DCM).

-

Activation: Add Benzyl alcohol (BnOH, 2.0 eq) and 4Å molecular sieves.

-

Catalysis: Add a Lewis acid (e.g., TMSOTf or BF₃·OEt₂) at -20°C.

-

Purification: Quench with Et₃N. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The α-anomer usually elutes first or is separated due to distinct R_f values.

Step 3: Deacetylation (Optional)

If the target is the free hydroxyl form (CAS 166907-09-1):

-

Treat the protected sugar with Zemplén reagent (NaOMe in MeOH, pH 9).

-

Neutralize with acidic resin (Amberlite IR-120 H+).

-

Filter and concentrate.

References

-

Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244–1251. Link

-

Hang, H. C., & Bertozzi, C. R. (2001). Ketone isosteres of 2-N-acetamidosugars as substrates for metabolic cell surface engineering. Journal of the American Chemical Society, 123(6), 1242–1243. Link

-

Splendid Lab. (2024). Product Catalog: Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside. Link

-

BuyersGuideChem. (2024). Supplier Database for CAS 166907-09-1. Link

- Kudelka, M. R., et al. (2016). Cellular glycosylation inhibitors: A comprehensive guide. Cellular and Molecular Life Sciences, 73, 1533-1549.

Sources

- 1. Synthetic mucin fragments: benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D- galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)- 3-O-[6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D- galactopyranosyl]-2-deoxy-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

Mass spectrometry analysis of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Authored by: A Senior Application Scientist

Introduction: Elucidating the Structure of a Key Glycochemical Probe

Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside is a pivotal molecule in the field of glycobiology and chemical biology. As a synthetic intermediate and a metabolic precursor, its azide functionality serves as a bioorthogonal handle. This allows for the tracking and visualization of glycans in complex biological systems through "click chemistry" reactions.[1][2][3] The precise structural confirmation of this compound is paramount to ensure the integrity of downstream experiments. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, providing unambiguous verification of its molecular weight and structural features through controlled fragmentation analysis.

This guide provides an in-depth exploration of the mass spectrometric analysis of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside. It is designed for researchers and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and self-validating analytical workflow.

Section 1: Foundational Principles and Ionization Strategy

The molecular structure of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside—a moderately sized, polar, and thermally sensitive glycoside—dictates the entire analytical strategy. Hard ionization techniques like Electron Ionization (EI) are unsuitable as they would impart excessive energy, leading to immediate and uncontrollable fragmentation, thus preventing the detection of the crucial molecular ion.[4][5]

Our approach, therefore, relies exclusively on "soft" ionization techniques, which gently transfer the intact molecule from the condensed phase to the gas phase for analysis.

Recommended Ionization Techniques: ESI and MALDI

-

Electrospray Ionization (ESI): This is the preferred method for this analyte, particularly when coupled with liquid chromatography (LC-MS). ESI is adept at ionizing polar molecules directly from solution, typically forming protonated ([M+H]⁺) or cationized ([M+Na]⁺, [M+K]⁺) species with minimal in-source fragmentation.[6][7][8] Its compatibility with LC allows for online purification and analysis, which is critical when dealing with synthetic reaction mixtures or biological extracts.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another powerful soft ionization technique, especially for high-throughput screening. The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating a gentle desorption and ionization process.[9][10] It characteristically produces singly charged ions, which can simplify spectral interpretation.[5]

The choice between ESI and MALDI often depends on the experimental context. ESI is superior for quantitative analysis and LC coupling, while MALDI excels in speed and direct analysis of prepared sample spots.

Expected Molecular Ions

The monoisotopic mass of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside (C₁₃H₁₇N₃O₄) is 279.1219 Da. In positive-ion mode mass spectrometry, the following adducts are anticipated. The formation of cation adducts, particularly with sodium, is a very common characteristic in the analysis of carbohydrates.[11]

| Ion Species | Formula | Calculated m/z |

| Protonated Molecule | [C₁₃H₁₇N₃O₄ + H]⁺ | 280.1292 |

| Sodiated Adduct | [C₁₃H₁₇N₃O₄ + Na]⁺ | 302.1111 |

| Potassiated Adduct | [C₁₃H₁₇N₃O₄ + K]⁺ | 318.0706 |

Section 2: Tandem Mass Spectrometry (MS/MS) and Structural Elucidation

While a full-scan MS spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to validate the structure. This involves isolating a specific precursor ion (e.g., the protonated molecule at m/z 280.1) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint of the molecule.

Primary Fragmentation Pathways

The fragmentation of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is governed by the lability of two key structural motifs: the azido group and the glycosidic bond.

-

Loss of Molecular Nitrogen (N₂): The azido group is prone to the neutral loss of dinitrogen (N₂), a highly stable molecule. This is a signature fragmentation for azido-containing compounds and results in a highly stable fragment.[12][13][14] This loss of 28.006 Da from the precursor ion is a primary diagnostic marker.

-

Glycosidic Bond Cleavage: As with all glycosides, the bond between the anomeric carbon (C1) and the glycosidic oxygen is a major cleavage site. This fragmentation can occur in two ways, leading to the formation of either a charged aglycone (the benzyl portion) or a charged glycone (the azido-sugar portion).[15][16]

-

Cross-Ring Cleavage: Secondary fragmentation of the sugar oxonium ion can occur, where the carbohydrate ring itself breaks apart. These fragments, classified by the Domon-Costello nomenclature, can provide further structural confirmation.[8]

The interplay of these pathways provides a rich and highly specific fragmentation spectrum.

Interpretation of Key Fragments

The table below summarizes the expected primary fragments from the MS/MS analysis of the protonated precursor ion at m/z 280.1.

| Observed Fragment (m/z) | Calculated Mass | Neutral Loss | Formula of Fragment | Identity of Fragment |

| 252.1 | 252.1230 | N₂ (28.0061 Da) | [C₁₃H₁₈NO₄]⁺ | Product of N₂ elimination (Amine) |

| 188.1 | 188.0666 | C₇H₈O (108.0575 Da) | [C₆H₁₀N₃O₄]⁺ | Azido-galactosyl oxonium ion |

| 91.1 | 91.0542 | C₆H₁₀N₃O₄ (188.0666 Da) | [C₇H₇]⁺ | Benzyl/Tropylium cation |

The presence of all three major fragments provides a self-validating system, confirming the molecular weight, the presence of the azide group, and the correct glycoside-aglycone assembly.

Section 3: Experimental Protocol and Workflow

This section details a standardized protocol for the analysis using an ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometer, which provides both high resolution and MS/MS capabilities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acdlabs.com [acdlabs.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2021-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2021–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masspec.scripps.edu [masspec.scripps.edu]

- 12. web.uvic.ca [web.uvic.ca]

- 13. researchgate.net [researchgate.net]

- 14. Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity and characterization of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

An In-Depth Technical Guide to the Purity and Characterization of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

Authored by a Senior Application Scientist

Abstract

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside is a pivotal building block in modern glycochemistry and drug discovery. Its unique structure, featuring a masked amino group and an anomeric benzyl protecting group, makes it a versatile precursor for synthesizing complex glycoconjugates, glycopeptides, and oligosaccharides. Given its role in the development of therapeutics and biological probes, stringent control over its purity, particularly its stereochemical integrity, is paramount. This guide provides a comprehensive framework for the definitive characterization and purity assessment of this compound, leveraging orthogonal analytical techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to ensure the quality and reliability of this critical reagent.

Introduction: The Strategic Importance of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside

The 2-amino-2-deoxy-galactose (GalNAc) moiety is a fundamental component of numerous biologically significant glycans, playing crucial roles in cell signaling, protein stability, and molecular recognition. The synthesis of molecules containing this motif requires a stable precursor that can be efficiently incorporated and later converted to the desired amine. Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside serves this purpose exceptionally well. The azido group at the C-2 position is a robust and sterically small precursor to the amine, which can be unmasked under mild reductive conditions.[1] Furthermore, the azide is a key participant in bioorthogonal reactions like the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the construction of complex biomolecules.[2][3]

The alpha-anomeric configuration is often critical for biological activity and for achieving the correct stereochemistry in subsequent glycosylation reactions.[4][5] Therefore, the presence of the beta-anomeric impurity can lead to undesired side products and compromised biological assays. This technical guide establishes a multi-faceted analytical workflow to confirm identity, elucidate structure, and quantify impurities, ensuring the material meets the rigorous standards required for research and development.

Synthetic Origins and Potential Impurity Profile

A thorough understanding of potential impurities begins with the synthetic route. While numerous synthetic strategies exist, a common approach involves the modification of a protected galactose derivative. The introduction of the azide at the C-2 position often proceeds via an SN2 displacement, which inverts the stereochemistry at that center.[6] The final step typically involves a stereoselective glycosylation with benzyl alcohol.[7]

This process, like any multi-step synthesis, can introduce several classes of impurities that must be monitored.

Table 1: Potential Impurities in Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside Synthesis

| Impurity Class | Specific Example / Description | Potential Origin | Primary Analytical Method for Detection |

| Stereochemical Impurities | Benzyl 2-Azido-2-deoxy-beta -D-galactopyranoside | Incomplete stereoselectivity during the final glycosylation step. | ¹H NMR Spectroscopy, Chiral HPLC, Chiral CE |

| Process-Related Impurities | Unreacted starting materials (e.g., protected galactosyl donor) | Incomplete reaction conversion. | HPLC, LC-MS |

| Residual Benzyl Alcohol | Excess reagent from the glycosylation step. | ¹H NMR, GC-MS | |

| Residual Solvents (e.g., Acetonitrile, Dichloromethane) | Incomplete drying or purification. | ¹H NMR, GC-Headspace | |

| Inorganic Salts (e.g., Sodium Azide) | Carryover from the azidation step.[8] | FTIR (for NaN₃), Ion Chromatography | |

| Byproducts | Products from incomplete deprotection or side reactions. | Non-specific reactions during synthesis. | HPLC, LC-MS |

Definitive Structural Elucidation

Confirming the precise chemical structure and stereochemistry is the foundational step in characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary, indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides unambiguous information about the chemical structure, connectivity, and stereochemistry of the molecule.[9] For carbohydrates, ¹H NMR is particularly powerful for determining the anomeric configuration.[8][10]

-

¹H NMR Spectroscopy: The key diagnostic signal is the anomeric proton (H-1). For Benzyl 2-Azido-2-deoxy-alpha -D-galactopyranoside, the H-1 proton is in an equatorial position relative to the C-2 proton. This results in a small dihedral angle and consequently a small coupling constant (J1,2), typically in the range of 3-4 Hz .[8] In contrast, the corresponding beta-anomer would exhibit a larger coupling constant (J1,2 ≈ 8-9 Hz) due to the trans-diaxial relationship between H-1 and H-2. The chemical shift of H-1 is also informative, generally appearing further downfield for alpha-anomers compared to their beta counterparts.[8]

-

¹³C NMR Spectroscopy: This technique confirms the presence of all carbon atoms in the molecule and their chemical environment. The chemical shift of the anomeric carbon (C-1) is also diagnostic of the anomeric configuration.

-

2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, allowing for the assignment of all protons in the pyranose ring. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling the complete and unambiguous assignment of the entire molecular skeleton.[10][11]

Table 2: Typical ¹H NMR Spectroscopic Data for Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside (in CDCl₃)

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Anomeric) | ~4.9 - 5.1 | d | ~3.5 |

| Benzyl (Ar-H) | ~7.2 - 7.4 | m | - |

| Benzyl (CH₂) | ~4.5 and ~4.8 | 2 x d (AB system) | ~12.0 |

| H-2 | ~3.9 - 4.1 | dd | ~3.5, ~10.5 |

| H-3 | ~3.8 - 3.9 | dd | ~3.0, ~10.5 |

| H-4 | ~4.1 - 4.2 | d | ~3.0 |

| Other Ring Protons | ~3.6 - 4.0 | m | - |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz).

-

Data Analysis: Process the spectra using appropriate software. Calibrate the ¹H spectrum to the TMS signal. Assign all proton and carbon signals, paying special attention to the chemical shift and coupling constant of the H-1 signal to confirm the alpha-anomeric configuration.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound.[12]

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide a highly accurate mass measurement.[13] This allows for the determination of the elemental formula (e.g., C₁₅H₂₁N₃O₅), confirming that the correct atoms are present in the correct quantities. The expected mass can be compared to the measured mass with a tolerance of <5 ppm.

-

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, MS/MS analysis can provide further structural confirmation.[14][15] A characteristic fragmentation pattern involves the neutral loss of the benzyl group or cleavage of the glycosidic bond, which can be diagnostic for the compound class.[14]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., ESI-QTOF).

-

Analysis: Inject the sample and acquire the full scan mass spectrum in positive ion mode. Common adducts to look for are [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.

-

Data Verification: Compare the measured accurate mass of the most abundant molecular ion with the theoretically calculated mass for the elemental formula C₁₅H₂₁N₃O₅.

Quantitative Purity Assessment

While NMR and MS confirm identity, chromatographic techniques are required to separate and quantify impurities, thereby establishing the purity of the material.

High-Performance Liquid Chromatography (HPLC): Assessing Chemical Purity

HPLC is the workhorse for determining the overall purity of pharmaceutical ingredients and key intermediates.[13][16] Due to the limited UV absorptivity of the carbohydrate moiety, the choice of detector is critical.

-

Chromatographic Modes:

-

Reversed-Phase (RP-HPLC): This is the most common mode, separating compounds based on hydrophobicity. A C18 column with a mobile phase gradient of water and acetonitrile is typically effective.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar compounds like carbohydrates and can provide different selectivity compared to RP-HPLC.[12]

-

-

Detection Methods:

-

UV Detection: Can be used at low wavelengths (~210 nm) but may lack sensitivity and universality for all potential impurities. The benzyl group allows for detection around 254 nm.

-

Universal Detectors: For detecting impurities that lack a chromophore (e.g., un-benzylated sugars), universal detectors are superior. These include the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) .

-

Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides the most powerful combination, allowing for the detection and potential identification of impurities based on their mass-to-charge ratio.[17]

-

Experimental Protocol: RP-HPLC Purity Method

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: CAD and/or UV at 254 nm.

-

Analysis: Calculate purity based on the area percent of the main peak relative to all detected peaks.

Chiral Separation: Quantifying the Critical Anomeric Impurity

Ensuring anomeric purity is often the most critical aspect of quality control for this compound. While NMR provides an excellent estimate, chromatographic separation and quantification of the α and β anomers is the gold standard for high-accuracy determination.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the preferred method for enantiomeric and diastereomeric separations.[18] It utilizes a Chiral Stationary Phase (CSP) that interacts differently with stereoisomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral molecules, including carbohydrate derivatives.[19]

-

Chiral Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and is an excellent orthogonal technique.[20] Chiral selectors, most commonly cyclodextrin derivatives, are added to the background electrolyte. The transient formation of diastereomeric complexes between the analyte anomers and the cyclodextrin, which have different mobilities, enables their separation.[21]

Integrated Characterization Workflow

A robust quality control strategy relies on an integrated workflow where orthogonal techniques are used to build a complete profile of the material. This ensures that no single method's limitations will mask a potential quality issue.

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Conclusion

The purity and precise characterization of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside are non-negotiable for its successful application in research and drug development. A multi-pronged analytical approach is essential for a complete quality assessment. Definitive structural confirmation is achieved through a combination of 1D and 2D NMR spectroscopy and high-resolution mass spectrometry. The anomeric purity, a critical quality attribute, is confirmed by the anomeric proton's coupling constant in ¹H NMR and quantified using high-resolution chiral separation techniques like chiral HPLC or CE. Finally, overall chemical purity is determined by HPLC using universal detection methods. By implementing this rigorous, self-validating workflow, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible downstream results.

References

-

Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. [Link]

-

ResearchGate. Mass Spectrometry of Glycosides | Request PDF. [Link]

-

Waters Corporation. Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. [Link]

-

NIH. Mass Spectrometry and Glycomics - PMC. [Link]

-

ACS Publications. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library | Analytical Chemistry. [Link]

-

eScholarship.org. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library. [Link]

-

BioResources. Efficient analysis of monosaccharides and oligosaccharides from hydrolyzed hemicellulose of Spartina anglica. [Link]

-

Agilent. Ligand exchange HPLC for simple sugar analysis. [Link]

-

CNKI. Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization. [Link]

-

Books Gateway. NMR of carbohydrates | Nuclear Magnetic Resonance: Volume 43. [Link]

-

ResearchGate. NMR spectra of b-glucose azide: top, 1 H NMR; and bottom, 13 C (DEPT) NMR. [Link]

-

eScholarship.org. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. [Link]

-

Books Gateway. NMR of carbohydrates | Nuclear Magnetic Resonance. [Link]

-

PubMed. Synthesis, crystal structure, and high-resolution NMR spectroscopy of methyl 3-azido-2,3-dideoxy-4,6-di-O-p-tolylsulfonyl-alpha-D-xylo-hexopyranoside. [Link]

-

Chemical Communications (RSC Publishing). Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors. [Link]

-

PubMed. 4,6-Di-O-Benzylidenyl group-directed preparation of 2-deoxy-2-azido-α-d-galactopyranosides promoted by 3-O-TBDPS. [Link]

-

ResearchGate. Synthesis and Transformation of Glycosyl Azides. [Link]

-

KOPS. Azides in carbohydrate chemistry. [Link]

-

ResearchGate. Practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates and their application in the synthesis of oligosaccharides | Request PDF. [Link]

-

American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

PubMed. Glycosyl azides as building blocks in convergent syntheses of oligomeric lactosamine and Lewis(x) saccharides. [Link]

-

LCGC International. Contemporary Analysis of Chiral Molecules. [Link]

-

PMC - NIH. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

-

MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. researchgate.net [researchgate.net]

- 3. Glycosyl azides as building blocks in convergent syntheses of oligomeric lactosamine and Lewis(x) saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 4,6-Di-O-Benzylidenyl group-directed preparation of 2-deoxy-2-azido-α-d-galactopyranosides promoted by 3-O-TBDPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Synthesis, crystal structure, and high-resolution NMR spectroscopy of methyl 3-azido-2,3-dideoxy-4,6-di-O-p-tolylsulfonyl-alpha-D-xylo-hexopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library [escholarship.org]

- 16. Advanced Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

- 17. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]

Solubility of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside in Organic Solvents

Introduction: Navigating the Solubility Landscape of Azido Sugars

Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside is a pivotal building block in glycochemistry and chemical biology. Its utility in the synthesis of complex glycoconjugates, probes, and therapeutics is well-established. The azido group serves as a versatile chemical handle for bioconjugation reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). However, the successful application of this and related glycosides is fundamentally dependent on a seemingly simple yet critical parameter: its solubility in organic solvents. A thorough understanding of its solubility profile is paramount for reaction setup, purification, and formulation.

This guide provides a comprehensive overview of the solubility characteristics of Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside, offers insights into the underlying chemical principles, and presents a standardized protocol for determining its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a robust understanding of its handling and application.

I. Physicochemical Properties and Predicted Solubility

Molecular Structure Analysis:

-

Core Galactopyranoside Ring: The carbohydrate core possesses multiple hydroxyl (-OH) groups, rendering it inherently polar and capable of extensive hydrogen bonding. This feature suggests solubility in polar protic solvents.

-

Benzyl Group (Bn): The anomeric benzyl group introduces a significant nonpolar, aromatic character to the molecule. This moiety will enhance solubility in solvents with some aromatic or nonpolar characteristics.

-

Azido Group (-N3): The azido group is a polar functionality that can participate in dipole-dipole interactions, contributing to solubility in polar solvents.

-

Stereochemistry: The specific alpha-D-galactopyranoside configuration influences the crystal packing of the solid material, which in turn affects the energy required to dissolve it.

Inference from Analogous Compounds:

Data from structurally related compounds provide valuable guidance:

-

Benzyl-2-acetamido-2-deoxy-alpha-D-galactopyranoside: This analog, where the azido group is replaced by an acetamido group, shows solubility in dimethylformamide (DMF) at 10 mg/mL and in dimethyl sulfoxide (DMSO) at 1 mg/mL.[1][2]

-

Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another related compound is reported to be soluble in methanol at 10 mg/mL.

-

Azido-PEG4-beta-D-glucose: This compound, featuring an azido group and a sugar, is soluble in water, DMSO, and DMF.[3]

-

Cellulose Derivatives with Azido Sugars: These polymers are noted to be soluble in aprotic dipolar media like DMSO.[4]

-

Peracetylated Azido Sugars: For cell culture applications, these are typically dissolved in DMSO to create concentrated stock solutions.[5]

Based on this collective evidence, it is highly probable that Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside will exhibit good solubility in polar aprotic solvents such as DMSO and DMF , and moderate solubility in polar protic solvents like methanol and ethanol . Its solubility is expected to be poor in nonpolar solvents like hexanes and diethyl ether due to the polarity of the sugar backbone.

II. A Standardized Protocol for Determining Solubility

The following is a robust, step-by-step protocol for quantitatively determining the solubility of Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside in a solvent of interest. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the saturation solubility of the target compound in a given organic solvent at a specified temperature (e.g., ambient temperature, ~25°C).

Materials:

-

Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringes (e.g., 1 mL)

-

Syringe filters (0.22 µm, ensure compatibility with the solvent)

-

Pre-weighed evaporation vials

-

Source of dry nitrogen or a vacuum oven

Experimental Workflow:

Caption: A workflow for the gravimetric determination of solubility.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of Benzyl 2-azido-2-deoxy-alpha-D-galactopyranoside to a vial. "Excess" means adding enough solid so that some remains undissolved after the equilibration period. A starting point could be ~20-30 mg.

-

Accurately add a known volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.[6]

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure saturation. The solution should appear as a saturated solution with undissolved solid at the bottom.

-

-

Sampling and Filtration:

-

Allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate the filter material.

-

Accurately dispense a known volume of the filtrate (e.g., 0.5 mL) into a pre-weighed evaporation vial. Record the exact volume transferred.

-

-

Gravimetric Analysis:

-

Evaporate the solvent from the vial. This can be done under a gentle stream of dry nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is removed, continue to dry the vial containing the residue until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Weigh the vial with the dried residue.

-

-

Calculation:

-

Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved solid.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate transferred (mL)

-

Trustworthiness and Self-Validation:

-

Equilibrium is Key: The 24-48 hour equilibration time is critical. Shorter times may result in an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Filtration: The use of a 0.22 µm filter is mandatory to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Constant Weight: Drying to a constant weight is the only way to ensure that the measured mass is solely that of the solute.

III. Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clarity and ease of comparison.

Table 1: Solubility of Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside in Various Organic Solvents at 25°C

| Solvent Category | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value | Clear, colorless solution |

| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | Calculated Value | Clear, colorless solution | |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value | ||

| Polar Protic | Methanol | 32.7 | Experimental Value | Calculated Value | |